1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3'-bipyridine
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Overview
Description
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro and methyl group, and a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 6-chloro-4-methylpyridine and 1,2,5,6-tetrahydro-3,3’-bipyridine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures (0-25°C).
Industrial Production Methods
In an industrial setting, the synthesis of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. Solvent recovery and recycling systems are also used to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: It can affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine: Unique due to its specific substitution pattern and bipyridine moiety.
6-Chloro-4-methylpyridine: Lacks the bipyridine moiety, making it less complex.
1,2,5,6-Tetrahydro-3,3’-bipyridine: Lacks the chloro and methyl substitutions on the pyridine ring.
Uniqueness
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is unique due to its combination of a substituted pyridine ring and a bipyridine moiety. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H16ClN3O |
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Molecular Weight |
313.8 g/mol |
IUPAC Name |
(6-chloro-4-methylpyridin-2-yl)-(5-pyridin-3-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClN3O/c1-12-8-15(20-16(18)9-12)17(22)21-7-3-5-14(11-21)13-4-2-6-19-10-13/h2,4-6,8-10H,3,7,11H2,1H3 |
InChI Key |
SGXIDSCJNSNVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)N2CCC=C(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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